molecular formula C20H14N4O3 B4973461 N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-NITROBENZAMIDE

N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-NITROBENZAMIDE

Cat. No.: B4973461
M. Wt: 358.3 g/mol
InChI Key: YFMUIJSWDDJFSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{Imidazo[1,2-a]pyridin-2-yl}phenyl)-2-nitrobenzamide is a synthetic small molecule characterized by a 2-nitrobenzamide moiety linked to a phenyl ring substituted with an imidazo[1,2-a]pyridine group. The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capability and aromatic stacking properties, which enhance interactions with biological targets .

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-20(16-5-1-2-6-18(16)24(26)27)21-15-10-8-14(9-11-15)17-13-23-12-4-3-7-19(23)22-17/h1-13H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMUIJSWDDJFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-NITROBENZAMIDE typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the phenyl and nitrobenzamide groups. One common method involves the cyclization of 2-aminopyridine derivatives with α-haloketones to form the imidazo[1,2-a]pyridine core. Subsequent reactions with appropriate reagents introduce the phenyl and nitrobenzamide groups .

Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H17N3O2
  • Molecular Weight : 343.4 g/mol
  • IUPAC Name : N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-nitrobenzamide

The compound features an imidazo[1,2-a]pyridine moiety, which is known for its biological activity, particularly in inhibiting specific kinases associated with cancer.

Anticancer Activity

One of the primary applications of N-(4-{Imidazo[1,2-a]pyridin-2-YL}phenyl)-2-nitrobenzamide is in cancer treatment. Research indicates that compounds with imidazo[1,2-a]pyridine structures can inhibit various kinases involved in tumor growth.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds effectively inhibited the c-KIT kinase, which is often mutated in gastrointestinal stromal tumors (GIST). The inhibition of c-KIT can lead to reduced tumor proliferation and improved patient outcomes .

Kinase Inhibition

The compound has shown promise as a kinase inhibitor. Kinases are critical in signaling pathways that regulate cell division and survival.

  • Data Table: Kinase Inhibition Profile
CompoundTarget KinaseIC50 (µM)Reference
This compoundc-KIT0.5
Similar CompoundsJAK Kinases0.3

These results suggest that this compound could be developed as a therapeutic agent against cancers driven by aberrant kinase activity.

Antimicrobial Properties

Emerging research has indicated that imidazo[1,2-a]pyridine derivatives possess antimicrobial properties. This opens up avenues for exploring the compound's efficacy against bacterial and fungal infections.

  • Case Study : A recent investigation into related compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further development in antibiotic therapies .

Mechanism of Action

The mechanism of action of N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-NITROBENZAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Pharmacological Targets

(a) N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide Derivatives
  • Structure : These compounds replace the 2-nitrobenzamide group with a cinnamamide moiety.
  • Activity : Demonstrated inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), with IC₅₀ values in the micromolar range. The cinnamamide group enhances π-π interactions with enzyme active sites .
(b) 6-Chloro-2-ethyl-N-(4-(4-(4-trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide (Q203)
  • Structure : Features a carboxamide linker and a trifluoromethoxy-substituted piperidine group.
  • Activity : Used in combination therapies for tuberculosis, targeting the F1 domain of F-ATP synthase .
  • Comparison : The absence of a piperidine group and presence of a nitro substituent in the target compound suggest divergent mechanisms of action. Nitro groups are often associated with prodrug activation (e.g., in antimicrobials), which Q203 lacks .
(c) 4-Imidazo[1,2-a]pyridin-2-yl-phenylamine
  • Structure : Replaces the 2-nitrobenzamide with a primary amine group.
  • Properties : Melting point = 204–206°C; pKa = 6.97 ± 0.50; density = 1.24 g/cm³ .
  • Comparison : The nitro group in the target compound likely reduces basicity (vs. the amine) and may increase hydrophobicity, impacting solubility and bioavailability.

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Functional Groups
N-(4-{Imidazo…}-2-nitrobenzamide (Target) ~377.3 (calc.) Not reported 2-nitrobenzamide, imidazo[1,2-a]pyridine
4-Imidazo[1,2-a]pyridin-2-yl-phenylamine 209.25 204–206 Primary amine
Q203 ~607.1 Not reported Trifluoromethoxy, piperidine

Biological Activity

N-(4-{Imidazo[1,2-a]pyridin-2-yl}phenyl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

  • Molecular Formula : C23H19N5O2
  • Molecular Weight : 397 Da
  • LogP : 3.15
  • Polar Surface Area : 70 Å
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 1

These properties suggest that the compound has moderate lipophilicity and potential for membrane permeability, which is critical for its biological activity.

The compound exhibits multiple mechanisms of action, primarily through the inhibition of specific kinases and enzymes involved in critical cellular pathways. For instance:

  • c-KIT Kinase Inhibition : Similar imidazo[1,2-a]pyridine derivatives have been shown to inhibit c-KIT kinase, which is crucial in various cancers. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in models of c-KIT-driven malignancies .
  • ENPP1 Inhibition : Compounds in this class may also inhibit ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. This inhibition can enhance immune responses against tumors, making it a candidate for cancer immunotherapy .

Antitumor Activity

Research indicates that this compound has notable antitumor activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies.

Antimicrobial Activity

Some derivatives of imidazo[1,2-a]pyridine have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The synthesis of related compounds has yielded several candidates with potent activity against resistant strains .

Study 1: Inhibition of c-KIT Kinase

A study focusing on imidazo[1,2-a]pyridine derivatives demonstrated that specific substitutions on the imidazole ring could enhance potency against c-KIT mutations. The lead compound showed an IC50 value in the nanomolar range, indicating strong inhibitory effects .

Study 2: ENPP1 Inhibition and Immune Response

In another investigation, a closely related compound was tested for its ability to inhibit ENPP1. The results showed a significant increase in the expression of immune response genes when combined with anti-PD-1 therapy in murine models, suggesting a synergistic effect that could be leveraged for cancer treatment .

Summary Table of Biological Activities

Activity TypeMechanismReference
Antitumorc-KIT kinase inhibition
Immune ModulationENPP1 inhibition
AntimicrobialBroad-spectrum antibacterial

Q & A

Basic: What are the key steps in synthesizing N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-2-nitrobenzamide, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, including:

  • Coupling reactions to attach the imidazo[1,2-a]pyridine moiety to the phenyl ring.
  • Nitrobenzamide functionalization via amidation or nucleophilic substitution under controlled temperatures (60–120°C) and inert atmospheres (e.g., nitrogen) to prevent side reactions .
  • Purification using column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) for intermediate verification .
  • Optimization focuses on solvent selection (e.g., DMF for polar intermediates), pH control (neutral to slightly acidic), and reaction time (12–48 hours) to maximize yield (>70%) and purity (>95%) .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and functional groups (e.g., nitrobenzamide proton shifts at δ 8.1–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • Infrared (IR) Spectroscopy : Identifies key bonds (e.g., C=O stretch at ~1680 cm⁻¹ for the amide group) .
  • HPLC : Assesses purity (>95%) and detects trace impurities .

Basic: What biological targets or mechanisms are associated with this compound?

Methodological Answer:

  • Enzyme Inhibition : Targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for neurodegenerative disease research, with IC50 values determined via Ellman’s assay .
  • Proton Pump Interaction : Imidazo[1,2-a]pyridine derivatives modulate gastric H+/K+-ATPase, relevant for gastrointestinal disorders .
  • Anticancer Activity : Structural analogs inhibit PARP enzymes, suggesting potential DNA repair pathway modulation .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Comparative Assays : Replicate studies under standardized conditions (e.g., fixed pH, cell lines) to isolate variables .
  • Structural Analog Analysis : Compare with derivatives (e.g., 4-(imidazo[1,2-a]pyridin-2-yl)phenyl benzoate ) to identify substituent effects.
  • Computational Validation : Use molecular docking to predict binding affinities to AChE or PARP, aligning with experimental IC50 discrepancies .

Advanced: What strategies optimize synthetic yield while minimizing byproducts?

Methodological Answer:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in Suzuki-Miyaura reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance nitro group reactivity without hydrolyzing intermediates .
  • Design of Experiments (DoE) : Statistically model temperature, stoichiometry, and time to identify ideal conditions (e.g., 80°C, 1:1.2 molar ratio) .

Advanced: How do structural modifications influence this compound’s bioactivity?

Methodological Answer:

  • Nitro Group Position : Ortho-substitution (2-nitro) enhances electron-withdrawing effects, improving enzyme binding vs. meta/para analogs .
  • Imidazo[1,2-a]pyridine Substitutents : Fluorine or methyl groups at the 6-position increase metabolic stability (e.g., t1/2 > 4 hours in liver microsomes) .
  • Case Study : Replacing nitro with sulfonamide (as in N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-phenoxybenzenesulfonamide ) shifts activity from AChE to PARP inhibition.

Advanced: How is the compound’s stability assessed under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1–10) and analyze degradation via HPLC. Nitrobenzamide shows stability at pH 7.4 but hydrolyzes at pH < 3 .
  • Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at >200°C, suitable for room-temperature storage .
  • Light Sensitivity : UV-vis spectroscopy tracks nitro group photodegradation; amber vials are recommended .

Advanced: What computational approaches predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with AChE (PDB ID 4EY7), identifying key residues (e.g., Trp286 for π-π stacking) .
  • Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability over 100 ns, highlighting hydrogen bonds with catalytic serine residues .
  • QSAR Modeling : Relates nitro group electronegativity to inhibitory potency (R² > 0.85 in training sets) .

Advanced: How does the compound interact with multidrug-resistant biological targets?

Methodological Answer:

  • Enzyme Mutant Assays : Test against mutated AChE (Gly119Ser) or PARP1 (Tyr907Cys) using fluorogenic substrates .
  • Efflux Pump Inhibition : Co-administer with verapamil (P-gp inhibitor) to assess retention in resistant cancer cell lines (e.g., MCF-7/ADR) .
  • Synergy Studies : Combine with cisplatin or doxorubicin; calculate combination index (CI < 1 indicates synergy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.